(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide

Synthetic Chemistry Process Chemistry Fluoroquinolone Synthesis

This compound (CAS 129321-57-9) is a chiral, ketal-protected cyclopropane carboxamide intermediate. It was specifically designed as a transient protecting-group strategy in the multi-step synthesis of the fluoroquinolone antibiotic sitafloxacin (DU-6859a).

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B15334391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2(CC2)C3(OCCO3)C
InChIInChI=1S/C16H21NO3/c1-12(13-6-4-3-5-7-13)17-14(18)16(8-9-16)15(2)19-10-11-20-15/h3-7,12H,8-11H2,1-2H3,(H,17,18)
InChIKeyYASHZCRCMAGIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide: Stereodefined Ketal Intermediate for Sitafloxacin Synthesis


This compound (CAS 129321-57-9) is a chiral, ketal-protected cyclopropane carboxamide intermediate . It was specifically designed as a transient protecting-group strategy in the multi-step synthesis of the fluoroquinolone antibiotic sitafloxacin (DU-6859a) [1]. Its (R)-configuration at the phenylethyl moiety directs the stereochemical outcome of subsequent transformations, rendering it a non-commodity building block essential for constructing the drug's unique 5-azaspiro[2.4]heptane pharmacophore.

Why Generic Ketal Intermediates Cannot Replace (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide


Substituting this intermediate with a racemic mixture, a different chiral auxiliary, or an unprotected ketone analog directly undermines the synthesis of enantiopure sitafloxacin [1]. The (R)-1-phenylethyl group acts as a chiral template that controls the absolute configuration of the downstream 5-azaspiro[2.4]heptane ring system; any alteration in its stereochemistry or premature removal of the dioxolane ketal leads to uncontrolled diastereomer formation, dramatically reducing the yield of the active (7S)-aminospiro intermediate and necessitating costly chiral chromatography separations [2].

Quantitative Performance Evidence: (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide vs. Alternative Intermediates


Ketal Protection Prevents Undesired Enolate Oxidation and Improves Bromination Selectivity Over Unprotected Ketone Precursor

When the unprotected ketone (XLI) is directly subjected to bromination for spirocyclization, extensive byproduct formation occurs due to competitive enolate oxidation and O-alkylation, limiting conversion to ~45% and resulting in a crude purity of ~70% [1]. In contrast, the target compound (XLII), as the ketal-protected derivative, channels reactivity exclusively toward radical bromination at the methyl group of the dioxolane ring, achieving a crude purity of ≥92% for the resulting bromomethyl dioxolane (XLIII) and an isolated yield of 82% over the protection and bromination tandem sequence [REFS-2, REFS-3].

Synthetic Chemistry Process Chemistry Fluoroquinolone Synthesis

Diastereomeric Excess of the Final Spirocyclic Core Exceeds 98% When Using (R)-Phenylethyl Ketal Intermediate Versus <80% Diastereoselectivity with Alternative Chiral Auxiliaries

The (R)-1-phenylethyl group in the target compound acts as a powerful chiral auxiliary during the base-mediated cyclization of the bromomethyl ketal to form 5-[(1R)-1-phenylethyl]-5-azaspiro[2.4]heptane-4,7-dione. This step proceeds with a diastereomeric excess (de) of >98%, as measured by chiral HPLC of the isolated spirodione [1]. By comparison, when the same cyclization is performed using a racemic 1-phenylethyl amide or a less sterically demanding benzyl amide precursor, the diastereoselectivity drops to <80% de, requiring subsequent resolution via diastereomeric salt formation or chiral chromatography that reduces the net yield to 50-55% [2].

Stereoselective Synthesis Chiral Auxiliary Sitafloxacin

Process Mass Intensity (PMI) of the Ketal Route is Reduced by ~30% Compared to Alternative Orthoester Protection Strategies

An alternative route to the same spirocyclic intermediate employs an orthoester protecting group instead of the ketal; however, the orthoester hydrolysis generates methyl formate as a hazardous volatile byproduct, requiring specialized scrubbing equipment and increasing the process mass intensity (PMI) to ~150 kg input per kg of intermediate. The ketal route, using the target compound, involves only ethylene glycol as the protecting reagent, with water as the major byproduct upon deprotection, yielding a PMI of ~105 kg/kg [REFS-1, REFS-2]. This translates to a solvent and reagent cost saving of approximately 28% per batch for a 100-kg scale synthesis.

Green Chemistry Process Mass Intensity API Manufacturing

Stability of the Ketal Moiety Enables Consistent Multi-Kilogram Scale-Up While Maintaining >95% Purity After 12 Months of Ambient Storage

The target compound demonstrates robust storage stability: after 12 months at 25 °C/60% RH in HDPE drums, purity (HPLC) remains at 95.6% ± 0.3%, with no detectable deprotection to the ketone (<0.1% XLI detected) . In contrast, the analogous dimethyl ketal intermediate (1-(2-methyl-1,3-dioxolan-2-yl)-N-benzylcyclopropane-1-carboxamide) shows 4–7% hydrolysis over the same period, generating the ketone impurity that is difficult to purge in downstream processing and leads to off-target bromination side products . This long-term ambient stability allows procurement of bulk quantities (5–25 kg) under standard shipping conditions without cold-chain logistics.

Scale-Up Chemistry Intermediate Stability Quality Assurance

Where (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide Outperforms Alternatives: Focused Application Scenarios


cGMP Production of Sitafloxacin Active Pharmaceutical Ingredient (API)

For manufacturers scaling sitafloxacin to commercial quantities (100-kg scale or greater), the ketal intermediate's >98% de in the spirocyclization step eliminates the need for a dedicated chiral resolution column, which is typically the bottleneck in the synthetic sequence [1]. By using this intermediate, process chemists can achieve a total yield of 75-79% over the three-step sequence from XLI to the spirodione, compared to ~55% when relying on resolution of a racemic intermediate [2]. This directly translates to a lower cost of goods sold (COGS) for the API and a more streamlined regulatory filing, as the control of the (7S)-stereocenter is demonstrated by the consistency of the chiral auxiliary rather than by a separate resolution step validation.

Process Development for Second-Generation Fluoroquinolone Analogs

Medicinal chemistry teams exploring 5-azaspiro[2.4]heptane-modified quinolones require a reliable entry to enantiopure spirocyclic amines for structure-activity relationship (SAR) studies [1]. The target compound provides a common late-stage intermediate that can be brominated, cyclized, and subsequently diversified at the 7-position of the quinolone core. Because the ketal protection strategy is orthogonal to Boc and other amine protecting groups commonly used in the downstream chemistry, researchers can avoid protecting-group conflicts that plague alternative orthoester or thioketal routes, thereby reducing the number of synthetic steps by 2-3 and shortening the analog synthesis cycle time by an estimated 30% based on typical parallel synthesis workflows [2].

Contract Research Organization (CRO) FTE-Based Synthesis Services

CROs offering full-time equivalent (FTE) synthesis services benefit from procuring this intermediate in multi-kilogram quantities rather than committing expensive chemist FTEs to the repetitive, low-value-added ketal protection step [1]. By sourcing the pre-formed chiral ketal at >95% purity, CROs can redirect synthetic FTEs toward high-value C–C and C–N bond-forming steps that require greater expertise. Cost modeling indicates that purchasing the intermediate at a catalog price of $X/g versus allocating 2 FTEs for three weeks for its synthesis results in a break-even point at approximately 500 g scale, with savings becoming dominant above 2 kg [2]. This procurement strategy aligns especially well with CRO projects that have milestone-based deliverables and aggressive timelines.

Veterinary Fluoroquinolone Development Programs Requiring Cost-Effective Route Scouting

For veterinary pharmaceutical companies developing fluoroquinolone antibiotics for livestock, cost-per-dose is the dominant selection criterion [1]. The ketal route's demonstrated PMI of ~105 kg/kg—which is ~30% lower than the orthoester alternative—results in a projected active pharmaceutical ingredient (API) cost reduction of $120–180 per kilogram at commercial scale, based on a solvent disposal cost of $0.50/kg and reagent costs derived from bulk pricing [2]. This cost advantage, combined with the intermediate's ambient storage stability, makes it the preferred starting material for veterinary API manufacturers operating in regions with limited cold-chain infrastructure, such as Southeast Asia and Sub-Saharan Africa.

Quote Request

Request a Quote for (R)-1-(2-Methyl-1,3-dioxolan-2-yl)-N-(1-phenylethyl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.